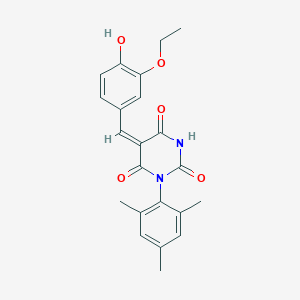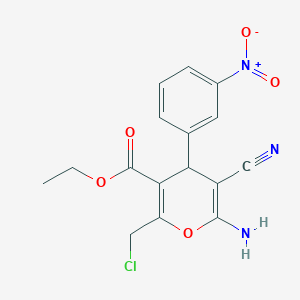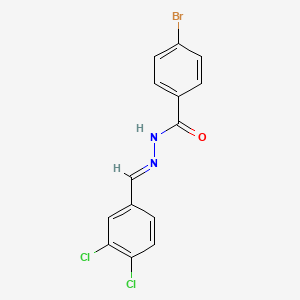
5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione
Vue d'ensemble
Description
5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as EHPMPT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. EHPMPT is a pyrimidine derivative that contains a mesityl group, an ethoxy group, and a hydroxybenzylidene group.
Mécanisme D'action
The mechanism of action of 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins. 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells. 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to disrupt the cell membranes of bacteria and fungi, leading to their death. Additionally, 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to be a fluorescent probe for the detection of metal ions in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its relative ease of synthesis. 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione is also relatively stable and can be stored for extended periods without degradation. However, one limitation of using 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione is its relatively low solubility in aqueous solutions, which can limit its applications in certain experiments.
Orientations Futures
There are several future directions for the study of 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the development of new synthetic methods for the production of 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione and its derivatives. Another potential direction is the study of the mechanism of action of 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione and its derivatives. Additionally, the use of 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione as a fluorescent probe for the detection of metal ions in biological systems could be further explored. Finally, the potential use of 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione as a therapeutic agent for the treatment of cancer, bacterial infections, and fungal infections could be investigated further.
Conclusion
In conclusion, 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione is relatively simple, and it has been shown to have antimicrobial, anticancer, and antifungal properties. 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been used as a fluorescent probe for the detection of metal ions in biological systems. The mechanism of action of 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins. The future directions for the study of 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione include the development of new synthetic methods, the study of its mechanism of action, and the potential use of 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione as a therapeutic agent.
Applications De Recherche Scientifique
5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively for its potential applications in various fields. It has been shown to have antimicrobial, anticancer, and antifungal properties. 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, 5-(3-ethoxy-4-hydroxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a model compound for the study of photochemical reactions.
Propriétés
IUPAC Name |
(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-5-29-18-11-15(6-7-17(18)25)10-16-20(26)23-22(28)24(21(16)27)19-13(3)8-12(2)9-14(19)4/h6-11,25H,5H2,1-4H3,(H,23,26,28)/b16-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOQUDNMSDQRIM-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=C(C=C(C=C3C)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=C(C=C(C=C3C)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B3838609.png)

![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B3838628.png)
![5-(9,11-dioxo-8,10,11,12-tetrahydro-9H-benzo[5,6]chromeno[2,3-d]pyrimidin-12-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3838642.png)

![2-hydroxy-N'-(2-methoxyphenyl)-2,2-bis[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B3838655.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methyl-3-quinolinyl)acrylonitrile](/img/structure/B3838664.png)
![(3R)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-pyrrolidinol](/img/structure/B3838670.png)



![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile](/img/structure/B3838699.png)
![3-(3,5-dichloro-2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838715.png)
